molecular formula C19H17F3N2O4S B4743081 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID

4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID

Cat. No.: B4743081
M. Wt: 426.4 g/mol
InChI Key: DLZNEMYDBPLGGS-UHFFFAOYSA-N
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Description

4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, an anilino carbonyl group, and a cyclopenta[b]thiophene moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of a trifluoromethyl aniline derivative with a cyclopenta[b]thiophene precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound helps regulate blood sugar levels, making it a potential candidate for diabetes treatment. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Compared to other DPP-IV inhibitors, 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID stands out due to its unique trifluoromethyl and cyclopenta[b]thiophene groups. Similar compounds include:

Properties

IUPAC Name

4-oxo-4-[[3-[[3-(trifluoromethyl)phenyl]carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c20-19(21,22)10-3-1-4-11(9-10)23-17(28)16-12-5-2-6-13(12)29-18(16)24-14(25)7-8-15(26)27/h1,3-4,9H,2,5-8H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZNEMYDBPLGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID
Reactant of Route 3
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID
Reactant of Route 4
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID
Reactant of Route 5
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID
Reactant of Route 6
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID

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